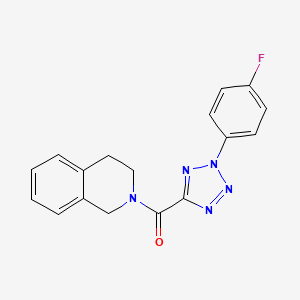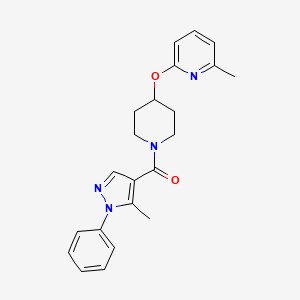![molecular formula C18H25N3O3S B2441718 N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415586-50-2](/img/structure/B2441718.png)
N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, also known as PTIO, is a nitric oxide scavenger that is widely used in scientific research. This compound has been shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and neuroscience.
作用機序
N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide works by reacting with nitric oxide to form a stable nitroxide radical. This reaction effectively scavenges nitric oxide and prevents it from interacting with other molecules in the body. The nitroxide radical formed by this compound is stable and can be easily detected using electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of nitric oxide in macrophages and endothelial cells. Additionally, this compound has been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of using N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide in lab experiments is its ability to scavenge nitric oxide without affecting other signaling molecules. This specificity allows researchers to study the role of nitric oxide in various biological processes without confounding factors. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound can be toxic to cells, and care must be taken when using this compound in experiments.
将来の方向性
There are many potential future directions for research involving N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. One area of interest is the role of nitric oxide in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound could be used to study the effects of nitric oxide on neuronal function and survival in these diseases. Additionally, this compound could be used to study the role of nitric oxide in cancer progression and metastasis. Finally, this compound could be used to develop new therapies for diseases that involve nitric oxide dysregulation, such as sepsis and inflammatory bowel disease.
Conclusion:
In conclusion, N-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, or this compound, is a nitric oxide scavenger that has a wide range of applications in scientific research. This compound can be used to study the role of nitric oxide in various biological processes and has potential applications in the development of new therapies for diseases that involve nitric oxide dysregulation. While there are limitations to using this compound in lab experiments, its specificity and stability make it a valuable tool for researchers.
合成法
The synthesis of N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide involves the reaction of N-phenylhydroxylamine with 4-thiomorpholin-4-yloxan-4-ylmethyl chloride. The resulting product is then treated with oxalic acid to form this compound. This synthesis method has been well-established and is widely used in laboratories worldwide.
科学的研究の応用
N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is commonly used in scientific research as a nitric oxide scavenger. Nitric oxide is a signaling molecule that plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. By scavenging nitric oxide, this compound can be used to study the role of nitric oxide in various biological processes.
特性
IUPAC Name |
N'-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c22-16(17(23)20-15-4-2-1-3-5-15)19-14-18(6-10-24-11-7-18)21-8-12-25-13-9-21/h1-5H,6-14H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJXHPFHXSWPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2441636.png)
![N-benzoyl-N'-[4-(tert-butyl)phenyl]thiourea](/img/structure/B2441637.png)
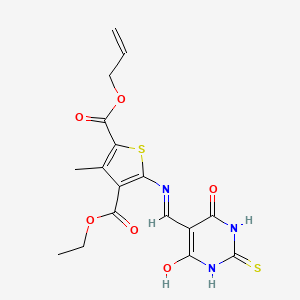
![7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2441641.png)
![2-(3-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2441644.png)
![N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2441646.png)

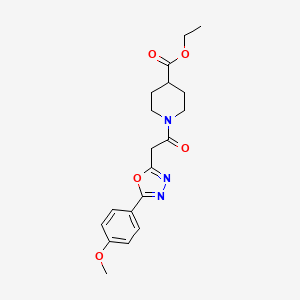
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2441649.png)

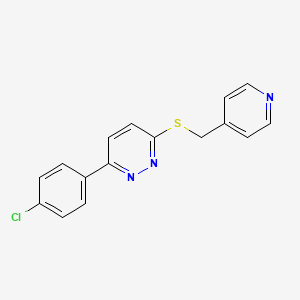
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2441654.png)
